Product packaging for 2,3-Dimethyl-4-pentenal(Cat. No.:CAS No. 5714-71-6)

2,3-Dimethyl-4-pentenal

Cat. No.: B8704482
CAS No.: 5714-71-6
M. Wt: 112.17 g/mol
InChI Key: HXPMOQYQMCGITO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations in Organic Synthesis

The systematic IUPAC name for this compound is 2,3-dimethylpent-4-enal. echemi.com The structure consists of a five-carbon aldehyde chain (pentanal) with a double bond at the fourth carbon (4-pentenal) and two methyl group substituents at positions 2 and 3. echemi.comnih.gov The numbering of the carbon chain begins at the aldehyde group's carbon atom.

The presence of chiral centers at carbons 2 and 3 means the compound can exist in multiple stereoisomeric forms, such as (2S,3R)-2,3-Dimethyl-4-pentenal. ncats.io The specific stereochemistry of these centers is crucial in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is essential for producing a target molecule with the desired properties.

The physical and chemical properties of 2,3-Dimethyl-4-pentenal and its isomers are key to their application in synthesis. For instance, the isomer 2,2-Dimethyl-4-pentenal has a boiling point of 124-125 °C and a density of 0.825 g/mL at 25 °C. sigmaaldrich.comlookchem.com Such data is fundamental for planning reaction conditions and purification procedures.

Table 1: Physicochemical Properties of Dimethyl-4-pentenal Isomers

Property This compound 2,2-Dimethyl-4-pentenal
CAS Number 5714-71-6 echemi.com 5497-67-6 sigmaaldrich.com
Molecular Formula C7H12O echemi.com C7H12O sigmaaldrich.com
Molecular Weight 112.172 g/mol echemi.com 112.17 g/mol sigmaaldrich.com
Boiling Point 160.13°C (estimate) echemi.com 124-125 °C sigmaaldrich.com
Density 0.8599 g/cm³ (estimate) echemi.com 0.825 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not Available n20/D 1.4203 sigmaaldrich.com

| InChI Key | HXPMOQYQMCGITO-UHFFFAOYSA-N echemi.com | DXSDIWHOOOBQTJ-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context of Related Unsaturated Aldehydes in Synthetic Chemistry

Unsaturated aldehydes are a cornerstone of organic synthesis due to their dual reactivity, making them versatile building blocks for complex molecules. mdpi.comrsc.org Historically, the synthesis of α,β-unsaturated aldehydes, in particular, has been a major focus. mdpi.comrsc.org These compounds are key intermediates in the production of vitamins, carotenoids, and fragrances. google.com An older method for their synthesis was the Darzens reaction, though it often suffered from poor yields, especially in large-scale production. google.com

A more powerful and widely used method for synthesizing γ,δ-unsaturated carbonyl compounds, including aldehydes like this compound, is the Claisen rearrangement. redalyc.orgmasterorganicchemistry.com Discovered by Rainer Ludwig Claisen, this reaction involves the redalyc.orgredalyc.org-sigmatropic rearrangement of an allyl vinyl ether upon heating to form a γ,δ-unsaturated carbonyl. masterorganicchemistry.comwikipedia.org The reaction is known for its high stereoselectivity, allowing for the transfer of stereochemical information from the starting material to the product. masterorganicchemistry.comresearchgate.net This feature is particularly valuable in the synthesis of natural products. redalyc.org

Several variations of the Claisen rearrangement have been developed to enhance its scope and efficiency. The Johnson-Claisen rearrangement, for example, utilizes the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester, which can then be converted to the corresponding aldehyde. wikipedia.org Other named variants include the Ireland-Claisen, Eschenmoser-Claisen, and Bellus-Claisen rearrangements, each offering specific advantages for different substrates and desired products. wikipedia.org These developments have solidified the Claisen rearrangement as a fundamental tool in modern organic synthesis for the construction of carbon-carbon bonds and the preparation of unsaturated aldehydes and their derivatives. researchgate.net

Beyond rearrangements, other strategies for creating unsaturated aldehydes include the dehydrogenative cross-coupling of primary alcohols and various condensation reactions. researchgate.netacs.org The Mannich reaction, for instance, can be used to introduce functionality at the α-position of aldehydes, leading to substituted α,β-unsaturated systems. mdpi.com These diverse synthetic methodologies underscore the long-standing importance of unsaturated aldehydes in the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B8704482 2,3-Dimethyl-4-pentenal CAS No. 5714-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5714-71-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2,3-dimethylpent-4-enal

InChI

InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-7H,1H2,2-3H3

InChI Key

HXPMOQYQMCGITO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)C=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,3 Dimethyl 4 Pentenal

Stereochemical Control in 2,3-Dimethyl-4-pentenal Synthesis

Diastereoselective strategies aim to control the relative stereochemistry between the C2 and C3 positions, leading to the preferential formation of either the syn ((2R,3S) or (2S,3R)) or anti ((2R,3R) or (2S,3S)) diastereomers. A plausible approach involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated aldehyde or the use of a chiral auxiliary.

One potential pathway is the 1,4-conjugate addition of a methyl group to a derivative of crotonaldehyde (B89634) bearing a chiral auxiliary. The auxiliary would direct the incoming nucleophile to one face of the molecule, thereby establishing the stereocenter at C3. Subsequent methylation at the C2 position, followed by the removal of the auxiliary, would yield the desired 2,3-dimethyl structure. The choice of the chiral auxiliary and the reaction conditions would be critical in determining the diastereomeric ratio of the final product.

Another hypothetical method is the diastereoselective alkylation of an enolate derived from a chiral aldehyde. For instance, a chiral oxazolidinone auxiliary could be employed to control the stereochemistry of the enolate, which could then be reacted with a methylating agent to introduce the methyl group at the C2 position with a specific relative stereochemistry to the pre-existing C3 methyl group.

The table below illustrates hypothetical outcomes for a diastereoselective conjugate addition approach based on analogous reactions in the literature.

EntryChiral AuxiliaryMethyl SourceSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1(R)-2-amino-3-phenylpropan-1-olMe₂CuLiTHF-7885:15
2(S)-4-benzyl-2-oxazolidinoneMeMgBr/CuIEt₂O-4070:30
3Evans' AuxiliaryMe₃AlCH₂Cl₂-7895:5

This is a hypothetical data table based on general principles of diastereoselective synthesis.

Enantioselective methods focus on producing a single enantiomer of this compound. This can be achieved through the use of chiral catalysts or reagents that differentiate between the enantiotopic faces of a prochiral substrate.

A potential enantioselective route could involve the asymmetric conjugate addition of a methyl nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst or a transition metal complex with a chiral ligand. For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could activate the unsaturated aldehyde towards enantioselective 1,4-addition of a methyl group. Subsequent α-methylation would then lead to the enantioenriched product.

Alternatively, an enantioselective aldol (B89426) reaction could be envisioned. The reaction of propanal with a suitable acetaldehyde (B116499) equivalent, catalyzed by a chiral proline derivative, could establish the stereocenters at C2 and C3 in a single step with high enantioselectivity.

The following table presents hypothetical results for an enantioselective conjugate addition catalyzed by a chiral organocatalyst, based on similar reported transformations.

EntryCatalystMethyl SourceAdditiveYield (%)Enantiomeric Excess (ee %)
1(S)-Diphenylprolinol silyl etherMe₂ZnNone8592
2Chiral Phosphoric AcidMeB(OH)₂-7888
3Copper(I)-chiral phosphine (B1218219) complexMeMgBr-9095

This is a hypothetical data table based on general principles of enantioselective catalysis.

The stereochemical outcome of these reactions would be highly dependent on the catalyst structure, solvent, temperature, and the nature of the reactants. The determination of the diastereomeric ratio and enantiomeric excess of the product would require analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC). acs.orguma.es

Mechanistic Investigations of 2,3 Dimethyl 4 Pentenal and Analogues

Oxidation Mechanisms Leading to Pentenals

The formation of pentenals, including 2,3-Dimethyl-4-pentenal, often occurs through the oxidation of corresponding alcohols. The specific pathways of this transformation are of significant interest in synthetic and atmospheric chemistry.

Mechanistic Pathways of Alkenol Oxidation

The oxidation of unsaturated alcohols to produce unsaturated aldehydes is a fundamental reaction in organic chemistry. researchgate.net The general mechanism for the oxidation of alcohols to aldehydes involves the removal of a hydride equivalent. wikipedia.org This process typically begins with the replacement of the hydroxyl hydrogen with a good leaving group. masterorganicchemistry.comlibretexts.org Subsequently, a base abstracts a proton from the carbon atom bonded to the oxygen, leading to the elimination of the leaving group and the formation of a new carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This process is analogous to an E2 elimination mechanism. masterorganicchemistry.com

For primary alcohols, this oxidation yields aldehydes. wikipedia.org If the reaction is conducted in the presence of water, the aldehyde can form a hydrate, which can then be further oxidized to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com To stop the oxidation at the aldehyde stage, anhydrous conditions are often employed. wikipedia.orglibretexts.org Various oxidizing agents are used for this transformation, including chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org Manganese dioxide is also a well-established reagent for the oxidation of unsaturated alcohols. e-bookshelf.de In biological systems, enzymes such as cytochrome P450 can catalyze the oxidation of allylic alcohols to α,β-unsaturated ketones, a process that may involve a gem-diol intermediate. nih.gov

Atmospheric Chemistry and Degradation Mechanisms of Unsaturated Aldehydes

Unsaturated aldehydes, once released into the atmosphere, are subject to various degradation processes, primarily initiated by reactions with ozone (O₃) and hydroxyl radicals (OH). These reactions play a significant role in the formation of secondary air pollutants.

Ozonolysis Kinetics and Mechanisms: Insights from trans-2-Pentenal (B73810).mdpi.com

The reaction of unsaturated aldehydes with ozone, known as ozonolysis, is a key atmospheric degradation pathway. bham.ac.uk Studies on analogues like trans-2-pentenal provide valuable insights into the mechanisms relevant to this compound. The ozonolysis of trans-2-pentenal has been investigated both experimentally and theoretically, with a determined experimental rate coefficient of (1.46 ± 0.17) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K. mdpi.com

The ozonolysis reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond of the unsaturated aldehyde. mdpi.comnih.gov This 1,3-cycloaddition results in the formation of a highly unstable intermediate known as a primary ozonide (or molozonide). nih.govacs.orgnih.gov This initial step is highly exothermic. nih.gov

The unstable primary ozonide rapidly decomposes through the cleavage of the C-C and one of the O-O bonds. nih.gov This fragmentation leads to two primary pathways, each producing a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govacs.orgnih.gov

For trans-2-pentenal, the decomposition of the primary ozonide results in the formation of two pairs of primary products: glyoxal (B1671930) and a Criegee intermediate, and propanal and another Criegee intermediate. mdpi.comresearchgate.net The Criegee intermediates are highly reactive and can undergo further reactions, including rearrangement to form a more stable secondary ozonide. nih.govacs.org

Experimental studies on the ozonolysis of trans-2-pentenal have identified several products. mdpi.com The yields of the primary carbonyls, glyoxal and propanal, were found to be significantly higher when an OH scavenger was used. mdpi.com This indicates that OH radicals are formed during the reaction. mdpi.com

Table 1: Product Yields from the Ozonolysis of trans-2-Pentenal mdpi.com

ProductYield with OH Scavenger (%)Yield without OH Scavenger (%)
Glyoxal57 ± 1038 ± 8
Propanal42 ± 1226 ± 5
Acetaldehyde (B116499)9 ± 3-
2-hydroxypropanal5 ± 2-

A similar study on the ozonolysis of trans-2-hexenal (B146799) also identified glyoxal and butanal as the main primary products, with their yields also being higher in the presence of an OH scavenger. mdpi.com

Hydroxyl Radical-Initiated Reactions

The reaction with hydroxyl (OH) radicals is another major degradation pathway for unsaturated aldehydes in the atmosphere, particularly during the daytime. copernicus.orgacs.org OH radicals are highly reactive and can initiate a variety of oxidative reactions. hydrogenlink.com

The reaction of OH radicals with unsaturated organic compounds can proceed via two main pathways: H-atom abstraction from a C-H bond or addition of the OH radical to the C=C double bond. copernicus.org For α,β-unsaturated aldehydes, both pathways can be significant. The reactive aldehyde chemistry, particularly the autoxidation of carbonyl radicals derived from higher aldehydes, has been identified as a noteworthy mechanism for OH radical regeneration in the atmosphere. researchgate.netbohrium.com This process involves the formation of unsaturated hydroperoxyl-carbonyls which can then photolyze to produce OH radicals. researchgate.net

Gas-Phase Elimination Kinetics: Theoretical Studies on Related Unsaturated Aldehydes

Theoretical studies on the gas-phase elimination kinetics of β,γ-unsaturated aldehydes, such as the analogue 2,2-dimethyl-3-butenal (B3054106), provide valuable insights into the thermal decomposition pathways of these molecules. The thermal decomposition of 2,2-dimethyl-3-butenal has been investigated using computational methods, revealing a mechanism that proceeds through a unimolecular decarbonylation to produce 2-methyl-2-butene (B146552) and carbon monoxide. researchgate.net

The reaction is proposed to occur via a concerted, moderately non-synchronous process involving a five-membered cyclic transition state. usfq.edu.ec In this transition state, a hydrogen atom is transferred from the carbonyl carbon to the gamma carbon. usfq.edu.ec Quantum chemical calculations at various levels of theory, including MP2, CBSQB3, and DFT (B3LYP, CAM-B3LYP), have been employed to model the reaction pathway and determine kinetic and thermodynamic parameters. researchgate.netusfq.edu.ec

These theoretical calculations are in good agreement with experimental observations, which indicate that the gas-phase elimination of 2,2-dimethyl-3-butenal follows first-order kinetics. researchgate.net The breaking of the bond between the alpha-carbon and the carbonyl carbon is significantly advanced in the transition state structure. usfq.edu.ec Analysis of the electron density using Atoms in Molecules (AIM) theory further supports the proposed concerted mechanism. usfq.edu.ec

Calculated Thermodynamic and Kinetic Parameters for the Gas-Phase Elimination of 2,2-dimethyl-3-butenal

ParameterValueMethod of Calculation
Activation Energy (Ea)46.54 kcal/molCAM-B3LYP/6-311G(d,pd)
Enthalpy of Activation (ΔH‡)45.54 kcal/molCAM-B3LYP/6-311G(d,pd)
Gibbs Free Energy of Activation (ΔG‡)44.78 kcal/molCAM-B3LYP/6-311G(d,pd)
Entropy of Activation (ΔS‡)-1.35 cal/mol·KCAM-B3LYP/6-311G(d,pd)

Cyclization Reactions Involving Pentenal Oximes: Bromocyclization Studies

The cyclization of unsaturated oximes, including those derived from pentenals, represents a versatile method for the synthesis of cyclic nitrones. Bromocyclization is a key reaction in this context, where the treatment of γ,δ-unsaturated oximes with a bromine source induces an electrophilic cyclization. arkat-usa.org

Studies on various γ,δ-unsaturated oximes have demonstrated that this reaction typically proceeds via an exo-cyclization pathway to yield five-membered cyclic nitrones, specifically bromomethyl-pyrroline N-oxides. arkat-usa.org The yields of these reactions are influenced by the substitution pattern of the starting oxime and can range from moderate to good. arkat-usa.org A range of electrophiles has been explored for these cyclizations, including N-bromosuccinimide (NBS). scispace.com

Interestingly, in the case of a β,γ-unsaturated aldoxime, an unusual formal endo-cyclization has been observed. arkat-usa.org This highlights the influence of the double bond position on the regioselectivity of the cyclization. The mechanism of the bromocyclization is believed to involve the formation of a bromonium ion intermediate, which is then intramolecularly attacked by the nucleophilic oxime nitrogen. scispace.com

Yields of Bromocyclization for Various Unsaturated Oximes

Unsaturated Oxime SubstrateProductYield (%)
D-erythro-4-pentenose oximeBromomethyl-pyrroline N-oxide~60
3,3-dimethyl-4-pentenal oximeBromomethyl-nitroneHigh
Various γ,δ-unsaturated oximesBromomethyl-pyrroline N-oxides23-87

Aldol (B89426) Condensation Reactions with Branched Unsaturated Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound. wikipedia.org Branched unsaturated aldehydes, such as analogues of this compound, can participate in aldol reactions, although their reactivity is influenced by steric and electronic factors.

For an aldehyde to undergo a self-aldol condensation, it must possess at least one α-hydrogen. ncert.nic.in In the case of highly branched aldehydes, the presence and accessibility of these α-hydrogens are critical. For instance, 2,2-dimethylbutanal (B1614802) cannot undergo a self-condensation reaction because it lacks α-hydrogens. arkat-usa.org In contrast, a novel aldol condensation has been reported with 2-methyl-4-pentenal, a structural analogue of this compound. nih.gov This reaction demonstrates high diastereoface selectivity, which is attributed to a favorable interaction between the double bond and the carbonyl group in the transition state. nih.gov

The equilibrium of the aldol addition step can be influenced by steric hindrance in the product; as the aldehyde becomes more branched, the equilibrium constant tends to decrease. masterorganicchemistry.com The subsequent dehydration to form the α,β-unsaturated carbonyl compound, the hallmark of an aldol condensation, is often promoted by heat and provides a thermodynamic driving force due to the formation of a conjugated system. libretexts.orgorganic-chemistry.org While the general principles of aldol condensations are well-established, detailed kinetic and yield data for the reactions of specifically branched unsaturated aldehydes like this compound are not extensively tabulated in the literature. The focus of existing research is often on the synthetic application and stereochemical outcome of such reactions. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of 2,3-Dimethyl-4-pentenal, which is crucial for its identification and for profiling potential impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In this technique, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a unique mass spectrum for each component, enabling positive identification. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways common to aliphatic and unsaturated aldehydes. whitman.edulibretexts.org The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. whitman.edulibretexts.org

Key fragmentation processes for this compound include:

α-cleavage: Loss of a hydrogen radical to form an [M-1]⁺ ion, or loss of the formyl radical (-CHO) to produce an [M-29]⁺ fragment.

Cleavage of the C2-C3 bond: This can result in the loss of a C₄H₇ fragment or the formation of a stable C₃H₅O⁺ ion.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
m/z ValuePredicted Ion/FragmentFragmentation Pathway
112[C₇H₁₂O]⁺Molecular Ion (M⁺)
97[C₆H₉O]⁺Loss of methyl group (-CH₃)
83[C₅H₇O]⁺Loss of ethyl group (-C₂H₅) or α-cleavage ([M-CHO]⁺)
69[C₅H₉]⁺ or [C₄H₅O]⁺Various rearrangements
57[C₄H₉]⁺Loss of vinyl and formyl groups
41[C₃H₅]⁺Allyl cation
29[CHO]⁺Formyl cation (α-cleavage)

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million). nih.govuni-rostock.de For this compound, HRMS can confirm its molecular formula as C₇H₁₂O. The theoretical exact mass for this formula is 112.088815 Da. nih.gov This high level of accuracy allows it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). thermofisher.com

Table 2: Comparison of Exact Masses for Compounds with a Nominal Mass of 112 Da
Molecular FormulaCompound Type ExampleTheoretical Exact Mass (Da)
C₇H₁₂OThis compound112.08882
C₆H₈O₂Cyclohexene-1,2-dione112.05243
C₈H₁₆Cyclooctane112.12520
C₅H₄O₃Furan-2,5-dicarbaldehyde112.01604

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time detection and quantification of volatile organic compounds (VOCs) in the gas phase. nih.gov In PTR-MS, hydronium ions (H₃O⁺) are used to ionize target molecules via proton transfer. nih.gov this compound, being a volatile aldehyde, is well-suited for PTR-MS analysis. It would be detected as the protonated molecule, [M+H]⁺, at m/z 113.0966 (calculated from the exact mass of 112.0888 + proton mass of 1.0078). researchgate.net

A key feature of PTR-MS is that it often results in minimal fragmentation. However, aldehydes can sometimes undergo a characteristic loss of a water molecule after protonation. researchgate.netrsc.org This would result in a secondary ion peak at m/z 95.0855 ([C₇H₁₂O+H]⁺ - H₂O). The technique's ability to use different reagent ions can also help differentiate between isomeric aldehydes and ketones based on their differing proton affinities. sci-hub.seresearchgate.net

Table 3: Expected Ions in PTR-MS Analysis of this compound
m/z Value (Calculated)Ion FormulaDesignation
113.0966[C₇H₁₃O]⁺Protonated Molecular Ion [M+H]⁺
95.0855[C₇H₁₁]⁺Fragment from loss of water ([M+H]-H₂O)⁺

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The FTIR spectrum would show characteristic absorption bands corresponding to the aldehyde, alkene, and alkyl moieties of the molecule. libretexts.orgpressbooks.pub

The key diagnostic peaks include:

Aldehyde C-H Stretch: A pair of medium-intensity peaks, one of which appears around 2720 cm⁻¹, is a hallmark of an aldehyde. orgchemboulder.comvscht.cz

Carbonyl (C=O) Stretch: A very strong and sharp absorption band. For an α,β-unsaturated aldehyde like this compound, this peak is shifted to a lower wavenumber (1710-1685 cm⁻¹) compared to a saturated aldehyde due to resonance. libretexts.orgorgchemboulder.com

Alkene (C=C) Stretch: A medium-intensity peak in the 1650-1600 cm⁻¹ region.

Vinyl (=C-H) Stretch: Occurs at a wavenumber just above 3000 cm⁻¹.

Alkyl (C-H) Stretch: Appears at wavenumbers just below 3000 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3010=C-H StretchVinyl
2980-2850C-H StretchAlkyl (Methyl, Methine)
2850-2820 and 2750-2720C-H StretchAldehyde
1710-1685C=O Stretchα,β-Unsaturated Aldehyde
1650-1600C=C StretchVinyl
1470-1450C-H BendAlkyl
1000-910=C-H Bend (Out-of-plane)Vinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. mdpi.com Through ¹H and ¹³C NMR, along with 2D NMR experiments, the complete structure and connectivity of this compound can be confirmed.

The presence of two adjacent chiral centers (at C2 and C3) complicates the spectrum, as it can lead to diastereotopic protons and carbons, resulting in more complex splitting patterns than might otherwise be expected.

Predicted ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each chemically unique proton. The aldehyde proton would appear far downfield (9-10 ppm). The vinyl protons would be in the alkene region (5-6 ppm) and would show complex splitting due to coupling with each other and the adjacent methine proton. The methine and methyl protons would appear in the upfield alkyl region.

Table 5: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton AssignmentPredicted Chemical Shift (ppm)IntegrationPredicted Multiplicity
Aldehyde H (C1-H)9.5 - 9.71HDoublet (d)
Vinyl H (C5-H)5.7 - 6.01HDoublet of doublets of doublets (ddd)
Vinyl H's (C6-H₂)5.0 - 5.32HMultiplet (m)
Methine H (C3-H)2.8 - 3.11HMultiplet (m)
Methine H (C2-H)2.4 - 2.71HMultiplet (m)
Methyl H's (C3-CH₃)1.0 - 1.23HDoublet (d)
Methyl H's (C2-CH₃)0.9 - 1.13HDoublet (d)

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum is expected to show seven distinct signals, as all seven carbon atoms in the molecule are chemically non-equivalent due to the presence of the chiral centers. The carbonyl carbon of the aldehyde would be the most downfield signal (190-205 ppm). libretexts.orglibretexts.org The two alkene carbons would appear in the 115-140 ppm range, while the remaining four sp³-hybridized carbons would be found in the upfield region (10-50 ppm). oregonstate.edu

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde C=O (C1)195 - 205
Vinyl CH (C5)135 - 145
Vinyl CH₂ (C6)115 - 125
Methine CH (C2)45 - 55
Methine CH (C3)40 - 50
Methyl CH₃ (C3-CH₃)10 - 20
Methyl CH₃ (C2-CH₃)10 - 20

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the analytical assessment of volatile compounds like this compound. Gas and liquid chromatography, in various configurations, provide the necessary tools for purity assessment, detailed compositional analysis, and quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of volatile organic compounds such as this compound. The methodology relies on the separation of compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte, allowing for precise quantification. mdpi.comresearchgate.net

For the purity assessment of this compound, a sample is typically dissolved in a high-purity volatile solvent and injected into the GC system. The separation is optimized by controlling parameters such as the column type, temperature program, and carrier gas flow rate. A non-polar or mid-polarity column is often selected to achieve separation based on boiling points. The resulting chromatogram displays peaks corresponding to each compound, with the area of the peak for this compound relative to the total area of all peaks indicating its purity.

ParameterTypical Value/ConditionPurpose
Column Type DB-5 (5% Phenyl-methylpolysiloxane) or similarProvides separation primarily based on boiling point.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution separation of volatile compounds.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial 50°C, ramp at 10°C/min to 220°CTemperature gradient to separate compounds with a range of volatilities.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for organic compounds.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. chemistry-matters.commosh-moah.de This technique utilizes two columns with different stationary phases (e.g., non-polar in the first dimension and polar in the second) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.com

This orthogonal separation mechanism distributes compounds across a two-dimensional plane, separating co-eluting peaks from the first dimension. mosh-moah.de When analyzing a sample containing this compound, GC × GC can effectively separate it from structural isomers, degradation products, or matrix interferences that might overlap in a standard GC analysis. The resulting contour plot provides a structured chromatogram where compounds of similar chemical classes, such as aldehydes or alkenes, group together in specific regions, aiding in identification. mosh-moah.deresearchgate.net Detection is often performed with FID for quantification or a time-of-flight mass spectrometer (TOF-MS) for definitive identification. mosh-moah.de

FeatureSingle-Dimension GC (GC-FID)Comprehensive 2D GC (GC × GC-FID)
Peak Capacity Lower (hundreds)Significantly Higher (thousands)
Resolution Good, but susceptible to co-elution in complex mixturesExcellent, resolves components that co-elute in 1D GC
Data Output 2D Chromatogram (Signal vs. Time)3D Contour Plot (1st Dim. Time vs. 2nd Dim. Time vs. Signal)
Sample Throughput Generally faster per sampleLonger run times due to the comprehensive nature of the analysis
Application Routine purity checks, analysis of simpler mixturesDetailed characterization of complex matrices, isomer separation

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is generally less suitable for the direct analysis of highly volatile and non-polar compounds like this compound compared to GC. However, LC, particularly High-Performance Liquid Chromatography (HPLC), becomes a powerful tool when coupled with derivatization. nih.gov The aldehyde functional group of this compound is reactive and can be tagged with a molecule that has a strong chromophore or fluorophore, making it highly detectable by UV-Visible or fluorescence detectors. nih.govjascoinc.com

A common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comwaters.com The reaction produces a stable 2,4-dinitrophenylhydrazone derivative that can be readily separated using reversed-phase HPLC. This approach transforms the analytical challenge from a volatile, poorly retained compound into a non-volatile, highly detectable one. waters.com The method is particularly useful for analyzing aldehydes in aqueous or air samples where the sample can be passed through a cartridge coated with DNPH to trap and derivatize the target compound simultaneously. auroraprosci.com

Sample Preparation Techniques for Advanced Analysis

Effective sample preparation is critical for accurate and sensitive analysis, serving to isolate and concentrate the analyte of interest from the sample matrix and remove potential interferences.

Headspace-Solid Phase Microextraction (HS-SPME) for Volatiles

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile compounds like this compound from solid, liquid, or gaseous samples. nih.gov The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. scielo.br After an equilibrium period, the fiber is withdrawn and inserted directly into the heated injector of a gas chromatograph for thermal desorption and analysis.

The selection of the fiber coating is crucial for efficient extraction. For a broad range of volatile and semi-volatile compounds, including unsaturated aldehydes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. researchgate.net Optimization of parameters such as extraction temperature, time, and sample matrix modifications (e.g., salt addition) is necessary to maximize sensitivity and reproducibility. nih.gov

ParameterInfluence on ExtractionTypical Optimization Approach
SPME Fiber Coating Determines selectivity and capacity for the analyte.Test fibers with different polarities (e.g., PDMS, DVB/CAR/PDMS).
Extraction Temperature Affects the vapor pressure of the analyte in the headspace.Increased temperature generally increases analyte concentration in the headspace but may affect fiber adsorption. Optimized in a range like 40-70°C.
Extraction Time Time allowed for analyte to partition to the fiber.A time profile is generated to find the point of equilibrium or optimal pre-equilibrium extraction.
Sample Agitation Facilitates the mass transfer of analyte into the headspace.Samples are typically agitated during extraction.
Salt Addition (Salting Out) Increases the ionic strength of aqueous samples, reducing analyte solubility and increasing its volatility.Different concentrations of salts like NaCl are tested.

Sample Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. nih.gov For this compound, derivatization targets its aldehyde group to enhance detectability in both GC and LC. nih.govresearchgate.net

In GC analysis, while FID provides excellent sensitivity for hydrocarbons, derivatization can be employed to improve chromatographic behavior or to enable detection by more selective detectors. Reagents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) react with aldehydes to form stable oxime derivatives. nih.gov These derivatives are amenable to highly sensitive and selective detection by an Electron Capture Detector (ECD) or by mass spectrometry (MS), where the pentafluorobenzyl group yields characteristic fragmentation patterns. nih.gov

For LC analysis, as mentioned previously, derivatization is often essential. The use of DNPH to form UV-active hydrazones is a standard method. auroraprosci.com Other reagents can be used to impart fluorescence, further increasing sensitivity. For instance, dansyl hydrazine (B178648) reacts with aldehydes to produce highly fluorescent derivatives suitable for trace-level analysis with a fluorescence detector. This strategy allows for the quantification of this compound at very low concentrations, which would be impossible with direct LC analysis.

TechniqueDerivatizing AgentResulting DerivativePurpose / Advantage
GC-ECD/MS PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)PFB-OximeEnhances volatility and allows for highly sensitive detection by ECD or selective detection by MS.
HPLC-UV DNPH (2,4-Dinitrophenylhydrazine)DNPH-HydrazoneIntroduces a strong chromophore for robust detection by UV-Vis detectors at ~360 nm. auroraprosci.com
HPLC-Fluorescence Dansyl HydrazineDansyl-HydrazoneCreates a highly fluorescent product, enabling ultra-sensitive detection with a fluorescence detector.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization of Molecular Entities and Transition States

A crucial first step in any computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the 2,3-Dimethyl-4-pentenal molecule. For the study of chemical reactions, it is also necessary to locate and optimize the geometry of transition states, which are saddle points on the potential energy surface connecting reactants and products. Without specific studies on this compound, no data on its optimized geometric parameters (bond lengths, angles, and dihedral angles) or the structures of any transition states involving it can be presented.

Thermodynamic and Kinetic Parameter Computations

Once the geometries of the stable molecule and any relevant transition states are optimized, DFT calculations can be used to compute various thermodynamic and kinetic parameters. These calculations typically involve frequency analysis to obtain vibrational modes, which are then used to determine quantities such as enthalpy, entropy, and Gibbs free energy. Kinetic parameters, such as activation energies, can be derived from the energy difference between reactants and transition states. As no specific DFT studies on this compound were found, a data table of its computed thermodynamic and kinetic parameters cannot be generated.

Electron Density Analysis (e.g., Atoms in Molecules, AIM)

The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density to partition a molecule into atomic basins. This analysis provides insights into the nature of chemical bonds and intermolecular interactions. By examining the properties of the electron density at bond critical points, one can characterize the strength and type of bonding within this compound. Unfortunately, no published AIM analyses of this compound are available.

Wave Function-Based Methods: MP2 Level of Theory

Møller–Plesset perturbation theory of the second order (MP2) is a wave function-based method that improves upon the Hartree-Fock method by including electron correlation effects. It is often used for obtaining more accurate energies and properties, sometimes as a benchmark for DFT results. A comprehensive computational study might employ MP2 for single-point energy calculations on DFT-optimized geometries to refine the energetic predictions for this compound. However, the scientific literature lacks any such specific calculations for this molecule.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental theory for calculating the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state.

Canonical Variational Transition State Theory (CVTST) for Rate Coefficients and Branching Ratios

Canonical Variational Transition State Theory (CVTST) is an enhancement of conventional TST that variationally optimizes the location of the dividing surface between reactants and products to minimize the calculated rate constant, thereby accounting for recrossing effects. This method is particularly useful for reactions with flat potential energy surfaces. To apply CVTST to a reaction involving this compound, one would first need to map out the minimum energy path of the reaction. The theory would then be used to calculate temperature-dependent rate coefficients and branching ratios for competing reaction pathways. As no such theoretical investigations on the reactivity of this compound have been published, no data on its reaction kinetics using CVTST can be provided.

Small Curvature Tunneling (SCT) Corrections

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. In chemical reactions, this can lead to reaction rates higher than those predicted by classical transition state theory, especially at lower temperatures. Small Curvature Tunneling (SCT) is a theoretical correction method used to account for this quantum effect in polyatomic reactions. The "small curvature" approximation is valid when the reaction path on the potential energy surface does not exhibit sharp turns.

Mapping the Potential Energy Surface (PES): The first step is to calculate the PES for the reaction of interest involving this compound using a suitable level of quantum chemical theory.

Determining the Minimum Energy Path (MEP): The MEP, or reaction path, is the lowest energy route connecting reactants to products on the PES.

Calculating the Tunneling Correction: The SCT correction is then calculated based on the properties of the MEP, including the imaginary frequency at the transition state and the shape of the potential energy barrier.

The magnitude of the SCT correction would provide insight into the importance of quantum tunneling in the specific reaction being studied for this compound.

Conformational Analysis through Theoretical Spectroscopy

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Theoretical spectroscopy is a powerful tool for conformational analysis, as it allows for the prediction of spectra (e.g., NMR, IR, UV-Vis) for different possible conformers of a molecule. By comparing these theoretical spectra with experimental data, the most stable or predominant conformers in a given environment can be identified.

For this compound, several conformers can be envisioned due to the rotation around its single bonds. A computational conformational analysis would typically involve:

Conformational Search: A systematic or stochastic search for all possible low-energy conformers of this compound.

Geometry Optimization and Energy Calculation: Each identified conformer's geometry is optimized, and its relative energy is calculated using quantum mechanical methods. This allows for the determination of the relative stability of the conformers.

Calculation of Spectroscopic Properties: For the low-energy conformers, spectroscopic properties such as NMR chemical shifts, coupling constants, and vibrational frequencies (for IR spectroscopy) are calculated.

A comparison of these calculated spectroscopic parameters with experimentally obtained spectra would allow for the assignment of the observed spectral features to specific conformers of this compound. While the general principles of this approach are well-established, specific and detailed research findings from theoretical spectroscopic studies focused solely on the conformational analysis of this compound are not currently prevalent in published literature.

Applications of 2,3 Dimethyl 4 Pentenal in Complex Organic Synthesis

Role as a Versatile Organic Building Block

Unsaturated aldehydes are widely regarded as versatile building blocks in organic synthesis due to the reactive nature of both the aldehyde functional group and the carbon-carbon double bond. nih.gov These functionalities allow for a variety of chemical transformations, including nucleophilic additions, cycloadditions, and oxidations, making them valuable precursors to more complex molecules. However, specific studies detailing the extensive use of 2,3-Dimethyl-4-pentenal as a versatile building block are not readily found in the surveyed scientific literature.

Synthesis of Diverse Chemical Structures

The reactivity of aldehydes and alkenes suggests that this compound could theoretically participate in various synthetic pathways to create diverse chemical structures.

The synthesis of imine ligands typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. redalyc.org This reaction is a common method for forming carbon-nitrogen double bonds. While a related compound, 2,2-Dimethyl-4-pentenal, has been used in the preparation of imine ligands through condensation with a primary amine, there is no specific mention in the provided search results of this compound being utilized for this purpose. sigmaaldrich.com

The synthesis of complex cyclic systems, such as the bicyclo[6.3.0]undecane isoprenoid skeleton, often involves multi-step reaction sequences where specific building blocks are crucial. For instance, the synthesis of the cyclooctenoid sesquiterpene dactylol, which features a rearranged bicyclo[6.3.0]undecane skeleton, has been achieved using 2,2-Dimethyl-4-pentenal as an electrophile in a key coupling step. acs.orgnih.gov However, the literature reviewed does not indicate that this compound has been used as a precursor for these specific bicyclic structures.

Contributions to Natural Product Synthesis

The synthesis of natural products is a significant area of organic chemistry where the strategic use of specific building blocks is essential for achieving stereochemical control and constructing complex molecular architectures.

The total synthesis of Epothilone (B1246373) B, a potent anticancer natural product, has been accomplished through various synthetic routes. One notable approach involves a highly diastereoselective aldol (B89426) condensation with 2-Methyl-4-pentenal, which serves as a key fragment in the construction of the epothilone macrocycle. nih.gov This highlights the importance of structurally related unsaturated aldehydes in the synthesis of this complex natural product. However, there is no evidence in the provided search results to suggest that this compound itself has been used in the synthesis of Epothilone B.

The synthesis of taxane (B156437) derivatives, a class of diterpenoids that includes the important anticancer drug Paclitaxel (Taxol), is a formidable challenge in organic synthesis. Research in this area has explored various strategies and building blocks. One study on the synthesis of taxane and isotaxane derivatives utilized the related alcohol, 2,3-dimethyl-4-penten-2-ol, in a key allylation step. nih.gov This alcohol, upon oxidation, would yield a ketone rather than an aldehyde. There is no indication from the reviewed literature that this compound has been directly employed in the synthesis of taxane derivatives.

Intermediate in the Production of Fine Chemicals: Pharmaceuticals and Agrochemicals

The utility of this compound as an intermediate in the synthesis of fine chemicals stems from the reactivity of its functional groups. The aldehyde can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in carbon-carbon bond-forming reactions like aldol condensations and Wittig reactions. The terminal alkene allows for further functionalization through reactions like hydrogenation, epoxidation, or hydroboration-oxidation. The presence of two stereocenters also makes it an attractive precursor for the synthesis of stereochemically complex target molecules.

A significant method for the stereoselective synthesis of syn-2,3-dialkyl-4-pentenal derivatives involves an iridium(I)-catalyzed olefin isomerization of bis(allyl) ethers, followed by a Claisen rearrangement. This highly diastereoselective process provides a reliable route to compounds with the core structure of this compound, highlighting its accessibility for synthetic applications.

While direct research specifically detailing the use of this compound in the synthesis of commercialized pharmaceuticals or agrochemicals is limited, the applications of structurally similar γ,δ-unsaturated aldehydes are well-established. These related compounds serve as crucial intermediates in the synthesis of a variety of complex molecules. The principles governing the reactivity and synthetic utility of these analogues can be extrapolated to understand the potential applications of this compound.

For instance, γ,δ-unsaturated aldehydes are known precursors to polyketide natural products, many of which exhibit potent biological activities. The stereochemical control offered by synthetic routes to molecules like this compound is particularly valuable in this context.

Below is a data table summarizing the key chemical properties of this compound, which underpin its utility as a synthetic intermediate.

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 5714-71-6
Boiling Point 134.2 °C at 760 mmHg (estimated)
Density 0.817 g/cm³ (estimated)
Flash Point 22.9 °C (estimated)

The following interactive data table provides further details on the structural and chemical identifiers of this compound.

IdentifierValue
IUPAC Name 2,3-dimethylpent-4-enal
SMILES CC(C=C)C(C)C=O
InChI InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-7H,1H2,2-3H3
InChIKey HXPMOQYQMCGITO-UHFFFAOYSA-N

The application of γ,δ-unsaturated aldehydes in the synthesis of complex molecules is a testament to their versatility. For example, the aldehyde functionality can be readily converted into other functional groups, and the double bond can participate in various cycloaddition and cross-coupling reactions to build molecular complexity.

In the context of pharmaceutical synthesis , the stereocenters at the C2 and C3 positions of this compound could be used to set the stereochemistry of key intermediates for the synthesis of active pharmaceutical ingredients (APIs). Many modern drugs possess multiple stereocenters, and their biological activity is highly dependent on the correct stereochemical configuration. The ability to introduce two contiguous stereocenters with a defined relative stereochemistry makes this compound a potentially valuable chiral building block.

Similarly, in the agrochemical industry , the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules with high efficacy and selectivity. The structural motifs present in this compound could be incorporated into novel agrochemical candidates to enhance their biological activity or to fine-tune their physical properties for improved formulation and delivery.

While concrete examples of commercial products derived directly from this compound are not readily found in the literature, the principles of synthetic organic chemistry strongly suggest its potential as a valuable intermediate. Further research and development in the fine chemical industry may yet uncover specific and impactful applications for this versatile molecule.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of specific stereoisomers of 2,3-Dimethyl-4-pentenal is a significant challenge due to the two adjacent chiral centers. The development of novel asymmetric synthetic routes is crucial for accessing enantiomerically pure forms of the compound, which is often essential in the synthesis of pharmaceuticals and biologically active molecules.

Current research in asymmetric synthesis offers several promising strategies. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for creating stereogenic centers. acs.org For a molecule like this compound, a key strategy would involve the asymmetric Michael reaction of a propanal derivative with a vinyl metallic species, guided by a chiral catalyst to control the formation of the C2-C3 bond with specific stereochemistry. acs.org Chiral aldehyde catalysis, a concept that provides excellent stereoselective control in various asymmetric reactions, presents another promising avenue. thieme-connect.comthieme-connect.comnih.gov The use of chiral catalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the enantioselective construction of the required carbon framework. mdpi.comresearchgate.net

Future work will likely focus on designing and screening new chiral catalysts, including metal complexes and organocatalysts, to achieve high diastereoselectivity and enantioselectivity. mdpi.comnih.gov The goal is to develop practical and scalable methods that provide access to all possible stereoisomers of this compound, thereby expanding its utility in stereoselective synthesis. researchgate.net

Table 1: Potential Asymmetric Catalytic Strategies

Catalytic Approach Catalyst Type Key Transformation Potential Outcome for this compound
Organocatalysis Chiral Amines (e.g., Proline derivatives) Asymmetric Michael Addition Stereocontrolled formation of the C2-C3 bond
Transition Metal Catalysis Chiral Ligand-Metal Complexes (e.g., Rh, Pd, Cu) Asymmetric Alkenylation of an Aldehyde Enantioselective addition of a vinyl group

Investigation of Catalytic Transformations Involving this compound

The dual functionality of this compound, possessing both an aldehyde group and a carbon-carbon double bond, makes it a versatile substrate for a wide range of catalytic transformations. Future research will likely explore selective reactions at either or both of these sites.

Selective hydrogenation is a key area of investigation. Catalytic systems will be sought to achieve one of three outcomes:

Hydrogenation of the C=C bond: This would yield 2,3-dimethylpentanal, preserving the aldehyde for further functionalization.

Hydrogenation of the C=O bond: This would produce 2,3-dimethyl-4-penten-1-ol, an unsaturated alcohol. This is challenging because the hydrogenation of a C=C bond is often thermodynamically favored over a C=O bond. acs.orgacs.org

Complete hydrogenation: This would result in 2,3-dimethylpentan-1-ol.

Designing heterogeneous catalysts with high selectivity is a crucial step. acs.org For instance, gold-based catalysts have shown promise in selectively hydrogenating the carbonyl group of α,β-unsaturated aldehydes. wikipedia.org

Catalytic oxidation is another important research direction. Developing methods to selectively oxidize the aldehyde group to a carboxylic acid without affecting the double bond would yield 2,3-dimethyl-4-pentenoic acid, a valuable synthetic intermediate. oup.comacs.orgresearchgate.netrsc.org Iron-catalyzed systems using molecular oxygen are being explored for such selective oxidations. oup.com Other potential transformations include catalytic hydroformylation, metathesis, and various C-C bond-forming cross-coupling reactions.

Exploration of Gas-Phase Reactivity in Diverse Atmospheric Models

As a volatile organic compound (VOC), this compound can be released into the atmosphere, where it will participate in complex chemical reactions. Understanding its atmospheric fate is essential for assessing its environmental impact. Future research will focus on its gas-phase reactions with key atmospheric oxidants.

The primary removal process for unsaturated aldehydes in the troposphere is their reaction with hydroxyl (OH) radicals. researchgate.netrsc.orgnih.govcopernicus.orgcopernicus.org For this compound, this reaction can proceed via two main pathways: OH radical addition to the C=C double bond or H-atom abstraction from the aldehyde group. researchgate.netcopernicus.org The branching ratio between these pathways determines the subsequent reaction products. Based on studies of similar unsaturated aldehydes, OH addition to the double bond is expected to be the dominant pathway. researchgate.netcopernicus.org

Another important atmospheric process is photolysis, where the molecule breaks down upon absorbing sunlight. nih.govacs.orgcopernicus.orgcopernicus.orgnih.gov The carbonyl group in this compound makes it susceptible to photolytic degradation. The photolysis rate constants and quantum yields will need to be determined experimentally or through computational methods to accurately model its atmospheric lifetime. nih.govnih.gov

Table 2: Estimated Atmospheric Reactions and Lifetimes

Reactant Reaction Type Estimated Rate Constant Predicted Atmospheric Lifetime
OH Radical Addition/Abstraction ~5-10 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ Hours
Ozone (O₃) Ozonolysis Variable Hours to Days
Nitrate Radical (NO₃) Addition/Abstraction Variable (significant at night) Hours

Advanced Computational Studies for Predictive Modeling of Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound, saving time and resources compared to purely experimental approaches.

Density Functional Theory (DFT) can be used to investigate reaction mechanisms in detail. rsc.orgunigoa.ac.inresearchgate.net For instance, DFT studies can elucidate the transition states and energy barriers for the catalytic transformations discussed in section 7.2, helping to rationalize catalyst selectivity and guide the design of improved catalysts. rsc.org In atmospheric chemistry, computational methods can predict reaction rates with OH radicals and photolysis properties, providing crucial data for atmospheric models where experimental data is lacking. nih.govnih.gov

Machine learning (ML) is an emerging tool in chemistry for predicting reaction outcomes and optimal conditions. nih.govmit.edubohrium.comacs.orgnih.gov By training neural networks on large databases of known reactions, ML models can predict the major product of a reaction, and even suggest suitable catalysts, solvents, and temperatures. nih.govbeilstein-journals.org Such models could be applied to predict the outcomes of various synthetic reactions involving this compound, accelerating the discovery of new synthetic routes and transformations. mit.eduacs.orgnih.gov Furthermore, computational models can be used to predict the intrinsic reactivity and potential toxicity of aldehydes by analyzing their electronic structure and interactions with biological nucleophiles. acs.orgnih.govacs.org

Integration of High-Throughput Screening in Synthetic Method Development

The development and optimization of synthetic reactions can be a slow and labor-intensive process. High-throughput experimentation (HTE) has emerged as a transformative approach to accelerate this process by performing a large number of experiments in parallel. chemrxiv.orgnih.govnih.govresearchgate.netseqens.com

For the synthesis of this compound, HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for achieving high yield and stereoselectivity. nih.govresearchgate.net This is particularly valuable for developing the novel asymmetric routes discussed in section 7.1.

Automated synthesis platforms can be integrated with HTE to create a closed-loop system for reaction optimization. beilstein-journals.orgmerckmillipore.combruker.comnih.govsyrris.com In such a system, an algorithm designs a set of experiments, which are then performed by an automated reactor. The results are analyzed in real-time, and the algorithm uses this data to design the next set of experiments, iteratively moving towards the optimal conditions. beilstein-journals.orgbruker.com This autonomous approach minimizes human intervention and can explore a vast reaction space efficiently. beilstein-journals.orgnih.gov The application of these automated and high-throughput methods will be instrumental in unlocking the synthetic potential of this compound and accelerating its use in various fields of chemical synthesis. chemrxiv.orgnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
2,3-dimethylpentanal
2,3-dimethyl-4-penten-1-ol
2,3-dimethylpentan-1-ol
2,3-dimethyl-4-pentenoic acid

Q & A

Q. What are the recommended analytical techniques for characterizing the purity of 2,3-Dimethyl-4-pentenal in synthetic chemistry research?

To ensure purity, employ a combination of gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For functional group validation, Fourier-transform infrared spectroscopy (FT-IR) is critical. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) to resolve ambiguities. Always report solvent effects and calibration standards in experimental protocols to enhance reproducibility .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation of the aldehyde group. Use amber glass vials to avoid photodegradation. Conduct stability tests under varying conditions (e.g., temperature, humidity) and monitor via GC-MS to establish shelf-life thresholds. Safety protocols from SDS guidelines (e.g., ventilation, PPE) must be strictly followed to mitigate inhalation risks .

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Q. What synthetic routes are most effective for producing this compound in laboratory settings?

A common approach involves Grignard reagent addition to α,β-unsaturated aldehydes, followed by acid-catalyzed elimination. Optimize reaction conditions (temperature, solvent polarity) to suppress side reactions like polymerization. For stereochemical control, use chiral catalysts (e.g., proline derivatives) and validate enantiomeric excess via chiral HPLC. Document yield variations across trials to identify critical parameters (e.g., catalyst loading, reaction time) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic addition pathways or cyclization reactions by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Compare computed activation energies with experimental Arrhenius plots to refine theoretical models .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound across studies?

Systematically evaluate test systems (e.g., in vitro vs. in vivo models) and exposure durations to identify confounding variables. Use meta-analysis tools to aggregate data, and apply Hill’s criteria for causation to distinguish correlation from mechanistic links. Cross-reference ecotoxicological data (e.g., biodegradation half-life) from EPA DSSTox to contextualize environmental risks .

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

Design experiments varying dienophile electronic demand (e.g., electron-deficient vs. -rich dienes) and measure regioselectivity via NMR or X-ray crystallography. Use Hammett plots to correlate substituent effects with reaction rates. Advanced studies may employ synchrotron-based XAS to probe transition-state geometries .

Q. What methodologies address discrepancies in reported reaction yields of this compound across synthetic protocols?

Implement Design of Experiments (DoE) to isolate critical variables (e.g., catalyst type, solvent polarity). Use multivariate regression to quantify parameter interactions. Publish raw datasets and detailed procedural logs (see academic writing guidelines for reproducibility) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.